molecular formula C14H18FN3S B11732115 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11732115
M. Wt: 279.38 g/mol
InChI Key: RBKIFMRZMYVTTL-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyclopropyl group, a fluorothiophene moiety, and a propyl chain attached to a pyrazole ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Fluorothiophene Moiety: The fluorothiophene moiety can be attached through a nucleophilic substitution reaction using a fluorothiophene derivative.

    Final Coupling: The final step involves the coupling of the synthesized intermediates to form the target compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorothiophene moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at reflux temperature.

    Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine
  • 5-cyclopropyl-N-[(5-chlorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine
  • 5-cyclopropyl-N-[(5-bromothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine

Uniqueness

The uniqueness of this compound lies in the presence of the fluorothiophene moiety, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications where fluorine substitution can enhance biological activity or chemical stability.

Properties

Molecular Formula

C14H18FN3S

Molecular Weight

279.38 g/mol

IUPAC Name

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C14H18FN3S/c1-2-7-18-12(10-3-4-10)8-14(17-18)16-9-11-5-6-13(15)19-11/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,17)

InChI Key

RBKIFMRZMYVTTL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)NCC2=CC=C(S2)F)C3CC3

Origin of Product

United States

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